2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one
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Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . The process involved reacting methyl 2-aminothiophene-3-carboxylate with urea to synthesize thieno[2,3-d]pyrimidine-2,4-diol. This was then treated with different pyridine amines in N,N-dimethylformamide/Hung’s base at 80°C to give N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .
Scientific Research Applications
Anti-HIV Activity : Some derivatives of this compound have demonstrated potential anti-HIV activity. For instance, a study synthesized 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives of pyrimidin-4(3H)-one with virus-inhibiting properties against human immunodeficiency virus type 1 (M. Novikov et al., 2004).
Antitumor Activity : Research has shown that certain 6-phenyl-thieno[3,2-d]pyrimidine derivatives, related to the compound , display potent anticancer activity against various human cancer cell lines, including breast, cervical, and colonic carcinoma (H. Hafez & Abdel-Rhman B. A. El-Gazzar, 2017).
Antimicrobial Activity : A study on pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, which are structurally related to the compound of interest, reported promising antimicrobial activity against Staphylococcus aureus for some synthesized compounds (S. Sirakanyan et al., 2015).
Nonlinear Optical Properties : Derivatives of thieno[3,2-d]pyrimidin-4(3H)-one have been studied for their nonlinear optical properties, indicating potential applications in optoelectronics and high-tech applications (A. Hussain et al., 2020).
Bioactive Derivatives Synthesis : Research has been conducted on synthesizing new bioactive derivatives of thieno[3,2-d]pyrimidin-4(3H)-one, focusing on their potential anti-inflammatory, CNS depressant, and antimicrobial activities (B. V. Ashalatha et al., 2007).
properties
IUPAC Name |
N-benzyl-2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c23-18-9-6-16(7-10-18)21-25-22(30-26-21)17-8-11-20(29)27(13-17)14-19(28)24-12-15-4-2-1-3-5-15/h1-11,13H,12,14H2,(H,24,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSMXQMXHMRFKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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